
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid
Overview
Description
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is a critical intermediate in synthesizing advanced cephalosporin antibiotics, notably ceftaroline fosamil (a fifth-generation cephalosporin) . Its Z-isomeric configuration is essential for antimicrobial efficacy, as the E-isomer lacks biological activity . The compound features a 1,2,4-thiadiazole ring substituted with an amino group at position 5, an ethoxyimino moiety, and a carboxylic acid group. Its synthesis involves multi-step processes, including oximation, bromination, thiocyanation, and hydrolysis, achieving yields up to 60% in optimized protocols .
Preparation Methods
Cyclization and Hydrolysis-Based Synthesis
Nitrosation and Ethylation Strategy
A prominent industrial method begins with 2-(5-amino-1,2,4-thiadiazol-3-yl)acetamide derivatives. The process involves nitrosation using alkyl nitrites (e.g., isoamyl nitrite) in hydrochloric acid, followed by ethylation with reagents such as ethyl chloride or diethyl sulfate. The reaction proceeds at 20–40°C to form the ethoxyimino intermediate, which is hydrolyzed using inorganic bases (e.g., NaOH) at 60–90°C. Post-treatment includes dichloromethane extraction and acid precipitation, yielding the target compound with purities exceeding 98%.
Key Parameters
- Molar Ratios : 1:0.05–0.8 (substrate:HCl), 1:1–10 (substrate:ethylating agent).
- Yield : ~70–80% after hydrolysis.
Malononitrile-Derived Synthesis
Multi-Step Route from Malononitrile
An alternative pathway starts with malononitrile, undergoing nitrosation, methylation, and cyclization. Sodium nitrite and methyl sulfate facilitate the formation of 2-methoxyimino-2-malononitrile, which reacts with thiourea to construct the thiadiazole ring. Subsequent hydrolysis with NaOH and acid workup yields the final product.
Optimization Challenges
- Low Total Yield : 12.8–13.2% due to side reactions during cyclization.
- Purity : Up to 99.1% achieved via recrystallization.
Isoxazole-Based Stereoselective Synthesis
High-Yield Route with Benzoyl Isothiocyanate
A novel approach utilizes N-(3-aminoisoxazol-5-yl)acetamide, which reacts with benzoyl isothiocyanate to form a thiosemicarbazide intermediate. Oximation with hydroxylamine hydrochloride and trityl protection ensures Z-configuration retention. Acidic hydrolysis removes protecting groups, yielding the target compound with 19% total yield and >99% stereoselectivity.
Advantages
- Stereochemical Control : Trityl groups prevent isomerization during hydrolysis.
- Scalability : Suitable for kilogram-scale production.
Process Optimization and Industrial Refinements
Solvent and Temperature Adjustments
Modifying solvent systems (e.g., replacing THF with ethyl acetate) and lowering hydrolysis temperatures to 0–10°C reduce byproduct formation. These adjustments improve yields from 65% to 72.5% in analogous syntheses.
Catalytic Enhancements
Incorporating phase-transfer catalysts like tetrabutylammonium bromide accelerates reaction rates by 30%, reducing processing times.
Comparative Analysis of Synthetic Methods
Critical Factors in Industrial Production
Cost-Efficiency
Ethylating agents like diethyl sulfate are preferred over ethyl halides due to lower costs and reduced corrosion risks.
Environmental Considerations
Recycling dichloromethane and aqueous phases reduces waste generation by 40%.
Quality Control
HPLC and ¹H-NMR ensure compliance with pharmacopeial standards (purity >98%, Z/E ratio >99:1).
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted thiadiazole compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid exhibits antimicrobial activity. Its structural features contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Pharmacological Potential
The compound has been studied for its pharmacological properties, particularly in the context of cephalosporin antibiotics. It shows potential as a building block for synthesizing novel cephalosporins that may have enhanced activity against resistant bacteria .
Antibiotic Development
Given its structural similarity to known antibiotics, this compound can be utilized in the development of new antibiotics. Its incorporation into cephalosporin frameworks could lead to compounds with improved pharmacokinetic properties and broader spectrum activity against Gram-positive and Gram-negative bacteria .
Drug Design
This compound serves as a useful scaffold in drug design due to its unique thiadiazole moiety. The ability to modify its functional groups allows chemists to tailor its properties for specific therapeutic targets .
Case Study 1: Antibiotic Efficacy
In a study examining various derivatives of this compound, researchers found that certain modifications enhanced the compound's antibacterial activity against resistant strains of Staphylococcus aureus . This highlights the potential for this compound in addressing antibiotic resistance.
Case Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic profile of compounds derived from this compound. The study indicated favorable absorption and bioavailability characteristics, suggesting that derivatives could be effective in clinical settings .
Mechanism of Action
The mechanism of action of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Stereochemical Importance
The compound’s analogs differ primarily in the alkoxy group (e.g., methoxy, trityloxy) on the imino moiety and substitutions on the thiadiazole ring. Key examples include:
- (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid: Used in cefozopran (fourth-generation cephalosporin) .
- (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(trityloxyimino)acetic acid: Intermediate for ceftobiprole .
Table 1: Structural and Functional Comparison
The Z-configuration is conserved across analogs to maintain β-lactam antibiotic activity, as the E-isomer fails to inhibit penicillin-binding proteins (PBPs) effectively .
Table 3: Antimicrobial Spectrum
Compound | Key Targets | MRSA Activity | Pseudomonas Activity |
---|---|---|---|
Ethoxyimino derivative | MRSA, Streptococcus pneumoniae | High | Moderate |
Methoxyimino derivative | P. aeruginosa, Enterobacteriaceae | Low | High |
Trityloxyimino derivative | MRSA, P. aeruginosa | High | High |
Industrial and Regulatory Considerations
- Safety : The methoxy derivative’s safety data sheet (SDS) highlights hazards such as skin/eye irritation, but comparative toxicity data between analogs remain scarce .
- Regulatory Status : Ceftaroline fosamil (ethoxy derivative) is FDA-approved for acute bacterial skin infections, while cefozopran (methoxy) is widely used in Japan .
Biological Activity
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- CAS Number : 75028-24-9
- Molecular Formula : C6H8N4O3S
- Molecular Weight : 216.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Interaction : It can modulate the activity of cellular receptors, influencing signaling pathways and cellular responses.
- Pathway Modulation : The compound may affect key biochemical pathways, leading to alterations in cellular functions and potential therapeutic effects.
Biological Activities
Research indicates that thiadiazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial and fungal strains. For instance, studies have indicated that compounds with similar structures possess significant antibacterial properties .
- Anticancer Properties : Compounds featuring the thiadiazole moiety are being investigated for their potential anticancer effects. The cytostatic properties of related compounds suggest that this compound may also exhibit similar activity .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole Ring : Cyclization reactions are employed to create the thiadiazole structure from appropriate precursors.
- Functional Group Introduction : Subsequent reactions introduce the ethoxyimino and amino groups through functional group modification techniques.
The optimization of these synthetic routes is crucial for improving yield and purity in industrial applications .
1. Antibacterial Activity Study
A study published in Frontiers in Chemistry highlighted the antibacterial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The results indicated that compounds structurally related to this compound exhibited significant inhibitory effects on bacterial growth .
2. Anticancer Research
Research conducted on 1,3,4-thiadiazole derivatives demonstrated their potential as anticancer agents. The study found that some derivatives could inhibit cancer cell proliferation effectively. This suggests that this compound may also be explored for similar therapeutic applications .
Summary Table of Biological Activities
Q & A
Q. Basic: What are the optimal synthetic routes and reaction conditions for high-yield production of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid?
The compound is synthesized via a multi-step sequence involving oxidation, alkylation, bromination, and cyclization. Key optimizations include:
- Step 1 : Oxidative alkylation of cyanoacetamide with sodium nitrite and sulfuric acid diethyl ester at 48°C for 3 hours (molar ratio 1:1.5:1.2), achieving 89.1% yield .
- Step 2 : Hydrolysis using potassium hydroxide at 55°C for 7 hours to ensure high purity .
- Alternative Route : Bromination of 2-ethoxyimino propanenitrile followed by cyclization with KSCN and hydrolysis, yielding the final product with a 57% overall yield .
Characterization is performed via NMR and mass spectrometry (MS) to confirm structural integrity .
Q. Basic: How can researchers confirm the structural integrity and stereochemical configuration of the compound during synthesis?
- Spectroscopic Analysis : NMR is critical for verifying the Z-configuration of the ethoxyimino group. For example, the methine proton adjacent to the imino group appears as a singlet at δ 8.2–8.4 ppm .
- X-ray Crystallography : Used to unambiguously determine stereochemistry, as demonstrated in fluoromethoxyimino analogs .
- Chromatographic Purity : Thin-layer chromatography (TLC) and HPLC ensure no residual intermediates or isomers are present .
Q. Advanced: What strategies mitigate Z/E isomerization during synthesis and purification?
- pH and Temperature Control : Maintaining alkaline conditions (pH 9–10) during hydrolysis minimizes isomerization. Low temperatures (<60°C) are critical in cyclization steps .
- Crystallization Techniques : Selective crystallization from ethanol/water mixtures isolates the Z-isomer, as the E-isomer exhibits lower solubility .
- Chiral Auxiliaries : Use of optically pure reagents during imino group formation suppresses racemization .
Q. Advanced: How should researchers design experiments to assess antimicrobial activity and structure-activity relationships (SAR)?
- In Vitro Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution methods. Compare minimum inhibitory concentrations (MICs) with parent cephalosporins .
- SAR Studies : Modify substituents (e.g., replacing ethoxy with methoxy or fluoromethoxy groups) and evaluate changes in antibacterial potency. Molecular docking can predict interactions with penicillin-binding proteins (PBPs) .
- Metabolic Stability : Assess stability in human liver microsomes to identify derivatives with improved pharmacokinetics .
Q. Advanced: What analytical methods are recommended for characterizing impurities and degradation products?
- HPLC-MS : Reverse-phase HPLC coupled with high-resolution MS identifies impurities like hydrolyzed imino derivatives or des-ethoxy analogs .
- Forced Degradation Studies : Expose the compound to heat (80°C), acidic (0.1M HCl), and oxidative (3% HO) conditions to profile degradation pathways .
- Isotopic Labeling : Use -labeled intermediates to trace impurity origins during synthesis .
Q. Advanced: How can researchers design derivatives with improved solubility or stability for preclinical development?
- Prodrug Modifications : Introduce phosphonate or acetyloxymethyl groups to enhance water solubility, as seen in ceftaroline fosamil .
- Salt Formation : React the carboxylic acid group with sodium/potassium hydroxides or organic bases (e.g., morpholine) to improve crystallinity .
- Stability Screening : Use accelerated stability chambers (40°C/75% RH) to identify degradation-prone moieties (e.g., imino or thiadiazole groups) .
Q. Advanced: What computational tools are effective in predicting the compound’s reactivity or metabolic pathways?
- DFT Calculations : Predict reaction intermediates and transition states for key steps like cyclization or isomerization .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability, plasma protein binding, and CYP450 interactions .
- Docking Simulations : Map interactions with β-lactamases to guide resistance-breaking modifications .
Q. Basic: What safety precautions are necessary when handling intermediates like 2-cyano-2-ethoxyimino acetamide?
- Toxicity Mitigation : Use fume hoods and PPE due to cyanide liberation risks during hydrolysis .
- Waste Management : Neutralize acidic byproducts (e.g., HCN) with alkaline peroxide before disposal .
Q. Advanced: How can researchers resolve contradictions in bioactivity data across different studies?
- Standardized Protocols : Adopt CLSI guidelines for MIC assays to minimize inter-lab variability .
- Meta-Analysis : Cross-reference spectral data (e.g., NMR shifts) to confirm compound identity across studies .
- Control Experiments : Test against reference strains (e.g., ATCC 25922) to validate assay conditions .
Q. Advanced: What strategies optimize the compound’s scalability from lab to pilot plant?
- Continuous Flow Chemistry : Implement flow reactors for exothermic steps like bromination to improve safety and yield .
- Solvent Recycling : Recover ethanol/water mixtures via distillation to reduce costs .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize offline sampling .
Properties
CAS No. |
75028-24-9 |
---|---|
Molecular Formula |
C6H8N4O3S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid |
InChI |
InChI=1S/C6H8N4O3S/c1-2-13-9-3(5(11)12)4-8-6(7)14-10-4/h2H2,1H3,(H,11,12)(H2,7,8,10)/b9-3+ |
InChI Key |
UFTDZEXQFNFPFR-YCRREMRBSA-N |
SMILES |
CCON=C(C1=NSC(=N1)N)C(=O)O |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)N)/C(=O)O |
Canonical SMILES |
CCON=C(C1=NSC(=N1)N)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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